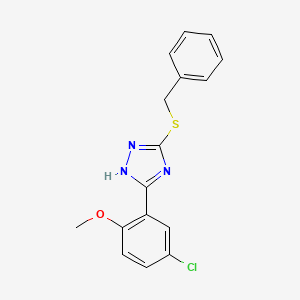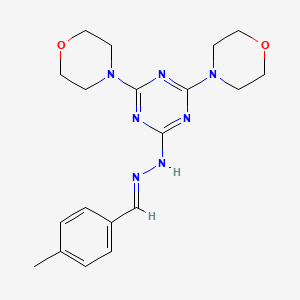
4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, also known as MMB-DH, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Research has shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of 4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, research has shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects
Research has shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It also has neuroprotective properties, which may help to prevent the development of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of 4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone for lab experiments is its low toxicity. This makes it a safer alternative to other compounds that are commonly used in scientific research. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone. One area of research is the development of new cancer treatments that use this compound as a key component. Another area of research is the investigation of this compound's neuroprotective properties and its potential applications in the treatment of neurodegenerative disorders. Additionally, research could focus on improving the solubility of this compound to make it more accessible for use in various experiments.
In conclusion, this compound is a novel compound that has potential applications in various scientific research fields. Its anticancer and neuroprotective properties make it a promising candidate for the development of new treatments for cancer and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
合成方法
The synthesis of 4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone involves the reaction between 4-methylbenzaldehyde, 4,6-dichloro-1,3,5-triazine, and morpholine in the presence of a base catalyst. This reaction results in the formation of a white solid, which is then purified using column chromatography to obtain pure this compound.
属性
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-15-2-4-16(5-3-15)14-20-24-17-21-18(25-6-10-27-11-7-25)23-19(22-17)26-8-12-28-13-9-26/h2-5,14H,6-13H2,1H3,(H,21,22,23,24)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMATURIJYGNMQJ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)
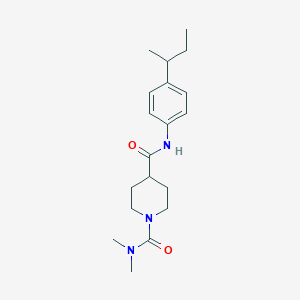
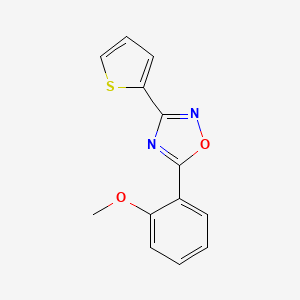
![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
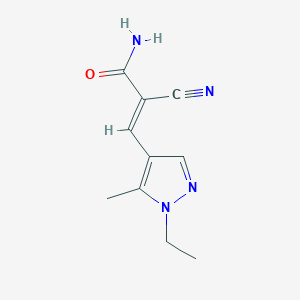
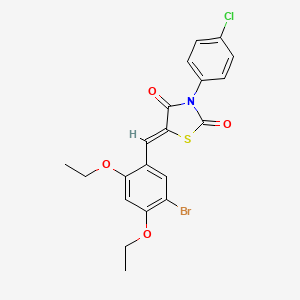
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)
![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
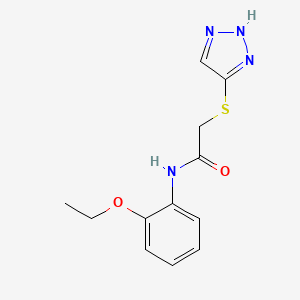
![6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327705.png)
